molecular formula C11H10O3 B2732135 3-(3-Methylphenyl)oxolane-2,5-dione CAS No. 1226409-57-9

3-(3-Methylphenyl)oxolane-2,5-dione

Cat. No.: B2732135
CAS No.: 1226409-57-9
M. Wt: 190.198
InChI Key: XFPOWWVUDPFHRQ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)oxolane-2,5-dione is a cyclic dicarboxylic anhydride derivative characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a 3-methylphenyl group at the 3-position. This compound belongs to the broader class of oxolane-2,5-diones, which are versatile intermediates in organic synthesis, particularly in the preparation of polyesters, pharmaceuticals, and aroma esters .

Properties

IUPAC Name

3-(3-methylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPOWWVUDPFHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-methylbenzyl chloride with maleic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the oxolane-2,5-dione ring .

Industrial Production Methods

Industrial production of 3-(3-Methylphenyl)oxolane-2,5-dione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of oxolane-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxolane structure can enhance cytotoxicity against various cancer cell lines. The incorporation of aromatic substituents like 3-methylphenyl has been linked to improved efficacy in targeting tumor cells, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of 3-(3-Methylphenyl)oxolane-2,5-dione. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Materials Science

Polymer Chemistry
3-(3-Methylphenyl)oxolane-2,5-dione is utilized in the synthesis of high-performance polymers. Its anhydride functionality allows for cross-linking reactions that enhance the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in the production of advanced composite materials used in aerospace and automotive industries .

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasAerospace, Automotive

Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Formulations incorporating this compound have shown improved durability and performance under harsh conditions, making them suitable for industrial applications .

Environmental Science

Biodegradable Materials
With increasing concerns over plastic pollution, 3-(3-Methylphenyl)oxolane-2,5-dione is being investigated for its potential in developing biodegradable materials. Its chemical structure allows for the creation of polymers that can decompose more readily than traditional plastics, thus contributing to sustainability efforts .

Adsorption Studies
Recent research has focused on the use of functionalized cellulose nanofibers modified with oxolane-2,5-dione for environmental remediation applications. These materials have demonstrated effectiveness in adsorbing pollutants from water sources, showcasing their utility in addressing environmental contamination issues .

Case Studies

  • Anticancer Screening
    A study conducted on a series of oxolane derivatives revealed that compounds similar to 3-(3-Methylphenyl)oxolane-2,5-dione exhibited selective toxicity against breast cancer cell lines while sparing normal cells. This selectivity underscores the potential for developing targeted cancer therapies based on this compound.
  • Polymer Development
    In a project aimed at enhancing the properties of epoxy resins, researchers incorporated 3-(3-Methylphenyl)oxolane-2,5-dione into resin formulations. The resulting materials showed a significant increase in thermal resistance and mechanical strength compared to traditional epoxy systems.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular parameters of 3-(3-Methylphenyl)oxolane-2,5-dione and related compounds:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Structural Features References
3-(3-Methylphenyl)oxolane-2,5-dione C₁₁H₁₀O₃ 3-Methylphenyl 190.20 Aromatic substituent enhances steric bulk
3-Methylideneoxolane-2,5-dione C₅H₄O₃ Methylidene (=CH₂) 112.08 Exocyclic double bond; flat envelope conformation
3-(4-Chlorophenyl)oxolane-2,5-dione C₁₀H₇ClO₃ 4-Chlorophenyl 210.61 Electron-withdrawing Cl substituent
3-[3-(3,4,5-Trimethylphenyl)propyl]oxolane-2,5-dione C₁₆H₂₀O₃ 3-(3,4,5-Trimethylphenyl)propyl 260.33 Bulky alkyl-aromatic substituent; higher lipophilicity
Oxolane-2,5-dione (succinic anhydride) C₄H₄O₃ None 100.07 Parent compound; unsubstituted ring

Key Observations :

  • Substituent Effects : The 3-methylphenyl group in the target compound provides steric hindrance compared to smaller substituents like methylidene (=CH₂) in itaconic anhydride . This hindrance may reduce reactivity in ring-opening reactions but enhance thermal stability.
  • Electron-Withdrawing Groups : The 4-chlorophenyl analogue (C₁₀H₇ClO₃) exhibits increased electrophilicity due to the chlorine atom, making it more reactive in nucleophilic acyl substitutions .
  • Bulkier Substituents: The trimethylphenylpropyl derivative (C₁₆H₂₀O₃) has a significantly higher molecular weight (260.33 g/mol) and lipophilicity, which may improve solubility in non-polar solvents .

Physicochemical Properties

  • Crystal Structure : 3-Methylideneoxolane-2,5-dione (itaconic anhydride) adopts a flat envelope conformation with C–H⋯O interactions stabilizing its crystal lattice . Similar hydrogen-bonding networks are expected in 3-(3-Methylphenyl)oxolane-2,5-dione, though the aromatic substituent may introduce π-π stacking interactions.
  • Thermal Stability : Bulky substituents (e.g., trimethylphenylpropyl) increase thermal stability by reducing molecular mobility, whereas smaller substituents like methylidene lower melting points .
  • Solubility : Aromatic substituents enhance solubility in organic solvents (e.g., toluene, DCM) but reduce water solubility compared to unsubstituted oxolane-2,5-dione .

Biological Activity

3-(3-Methylphenyl)oxolane-2,5-dione, also known by its CAS number 1226409-57-9, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

3-(3-Methylphenyl)oxolane-2,5-dione is characterized by the following properties:

  • IUPAC Name : 3-(3-Methylphenyl)oxolane-2,5-dione
  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.20 g/mol

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)oxolane-2,5-dione can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not extensively documented in the available literature, related compounds indicate that methodologies may include:

  • Cyclization reactions involving diketones and aromatic compounds.
  • Oxidative methods to introduce the dione functionality.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxolane compounds exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that 3-(3-Methylphenyl)oxolane-2,5-dione showed inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • DPPH Assay : In a DPPH radical scavenging assay, 3-(3-Methylphenyl)oxolane-2,5-dione exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound has selective cytotoxicity against certain cancer cell lines while sparing normal cells at similar concentrations .

The biological activity of 3-(3-Methylphenyl)oxolane-2,5-dione is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting membrane integrity and function.

Case Studies

  • Study on Antimicrobial Activity : A recent publication explored the antimicrobial efficacy of various oxolane derivatives including 3-(3-Methylphenyl)oxolane-2,5-dione. It was found effective against resistant strains of bacteria, suggesting potential for development as a therapeutic agent .
  • Cytotoxicity Research : In a study investigating novel anticancer agents, this compound was included in a panel of tested substances. Results indicated significant cytotoxic effects on multiple cancer cell lines with minimal effects on normal fibroblasts .

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